N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a benzodioxol moiety and substituted with a 2-fluorophenylmethyl group. The benzodioxol group (a methylenedioxy aromatic system) is known to enhance metabolic stability and blood-brain barrier penetration in CNS-targeting drugs . The pyrrolopyridine scaffold is pharmacologically significant due to its resemblance to purine bases, enabling interactions with kinase and receptor binding sites. The 2-fluorophenylmethyl substituent may improve lipophilicity and modulate selectivity toward biological targets, as fluorine atoms often influence electronic and steric properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c24-18-4-2-1-3-16(18)12-26-9-7-15-8-10-27(23(29)22(15)26)13-21(28)25-17-5-6-19-20(11-17)31-14-30-19/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCVCWOPUIGQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolopyridine core. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide.
Introduction of Fluorophenyl Group: This might be achieved through a nucleophilic substitution reaction.
Construction of Pyrrolopyridine Core: This could involve a multi-step synthesis starting from a pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound might undergo various types of reactions, including:
Oxidation: Potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Possibly reducing the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and synthetic yields:
Key Observations:
Core Heterocycles: The target compound’s pyrrolo[2,3-c]pyridine core is distinct from dibenzoazepine , phthalide , and pyrazolo-pyrimidine systems . Pyrrolopyridines often exhibit kinase inhibition, whereas pyrazolo-pyrimidines are common in anticancer agents . Chromenone-containing analogs (e.g., ) demonstrate enhanced thermal stability, likely due to rigid fused-ring systems.
Substituent Effects :
- Fluorine : The 2-fluorophenyl group in the target compound and improves lipophilicity and binding pocket interactions. Dual fluorination in may further optimize target selectivity.
- Benzodioxol vs. Benzofuran : The benzodioxol group in the target compound offers metabolic resistance compared to benzofuran in , which is prone to oxidative degradation.
Synthetic Feasibility :
- Yields for similar compounds range from 19% to 55% , highlighting challenges in synthesizing complex heterocycles. The target compound’s lack of stereocenters (unlike ) may simplify synthesis.
Molecular Weight and Bioavailability :
- The target compound’s estimated molecular weight (~440 Da) falls within the acceptable range for oral bioavailability, whereas higher-weight analogs (e.g., 571 Da in ) may require formulation optimization.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic compound with potential therapeutic applications due to its structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H16FN3O2
- Molecular Weight : 363.36 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into the following areas:
1. Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds demonstrate significant inhibitory effects on various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
These findings suggest that this compound may possess similar antitumor properties due to its structural analogies with these effective compounds .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways. For example, it has been noted that related compounds inhibit JAK3 and ALK kinases effectively.
| Kinase | IC50 (µM) |
|---|---|
| JAK3 | 0.36 |
| NPM1-ALK | 0.54 |
This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
3. Anti-inflammatory Properties
In addition to its antitumor potential, the compound has been associated with anti-inflammatory activities. It may modulate inflammatory pathways by inhibiting cytokine production and reducing the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class:
- Study on Pyrrolo[2,3-c]pyridine Derivatives : This study focused on a series of derivatives that exhibited potent inhibitory activity against FGFRs and demonstrated effectiveness in inhibiting breast cancer cell proliferation .
- In Vitro Evaluation : A comprehensive evaluation was conducted using various cancer cell lines to assess the cytotoxic effects of related compounds. The results indicated significant dose-dependent responses leading to apoptosis in targeted cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
